molecular formula C16H12O5 B1246816 methyl 8-hydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate

methyl 8-hydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate

Cat. No. B1246816
M. Wt: 284.26 g/mol
InChI Key: YEKIIDIQOZQXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8-hydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate is a member of the class of xanthones that is 9H-xanthene substituted by a hydroxy group at position 8. a methyl group at position 6, an oxo group at position 9 and a methoxy carbonyl at position 1. It has been isolated from the fungus Aspergillus sydowii. It has a role as an Aspergillus metabolite. It is a member of xanthones, an aromatic ester and a member of phenols.

Scientific Research Applications

Chemical Characterization and Synthesis

  • Methyl 8-hydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate, among other xanthone derivatives, was isolated from the culture broth of the mangrove fungus Penicillium sp. The structural elucidation of these compounds was achieved through comprehensive analysis of NMR data. Their isolation and characterization contribute to the understanding of naturally occurring chemical compounds and their potential applications in various fields, including medicinal chemistry and material science (Shao et al., 2008).

Biological Activities

  • A study on the marine fungus Penicillium sp. SCSIO Ind16F01 revealed a new xanthone derivative structurally similar to methyl 8-hydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate. This compound demonstrated potential antimicrobial and antiviral properties, highlighting the biological significance of such compounds in pharmaceutical research (Liu et al., 2017).

Potential Industrial Applications

  • The compound has been identified as part of the secondary metabolites in various fungi, indicating its potential use in industrial applications such as natural dyes, bioactive materials, and as a precursor in the synthesis of more complex chemical entities. Research in this area focuses on the extraction, purification, and application of these natural compounds in different industries (Dalinova et al., 2020).

properties

Product Name

methyl 8-hydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

methyl 8-hydroxy-6-methyl-9-oxoxanthene-1-carboxylate

InChI

InChI=1S/C16H12O5/c1-8-6-10(17)14-12(7-8)21-11-5-3-4-9(16(19)20-2)13(11)15(14)18/h3-7,17H,1-2H3

InChI Key

YEKIIDIQOZQXAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=CC=CC(=C3C2=O)C(=O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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